molecular formula C22H24NP B12101070 (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine

(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine

Cat. No.: B12101070
M. Wt: 333.4 g/mol
InChI Key: YFZVAVWYZTWAKA-UHFFFAOYSA-N
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Description

(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is a chiral phosphine ligand with the molecular formula C20H20NP. It is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis. The compound is characterized by its ability to coordinate with metal atoms, making it a valuable component in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine typically involves the reaction of (S)-1-(2-(diphenylphosphino)phenyl)ethylamine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine involves its ability to coordinate with metal atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N,N-dimethyl-1-(2-(diphenylphosphino)phenyl)ethanamine is unique due to its chiral nature and the presence of both phosphine and dimethylamine groups. This combination allows it to form highly stable and selective complexes with metal atoms, making it particularly valuable in asymmetric catalysis and enantioselective synthesis .

Properties

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C22H24NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18H,1-3H3

InChI Key

YFZVAVWYZTWAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Origin of Product

United States

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